1-(2,5-Dimethylphenyl)-2-(ethylthio)propan-1-one
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Overview
Description
1-(2,5-Dimethylphenyl)-2-(ethylthio)propan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, an ethylthio group attached to the second carbon of the propanone chain, and a ketone functional group at the first carbon. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)-2-(ethylthio)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,5-dimethylphenyl with 2-(ethylthio)propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an anhydrous solvent like dichloromethane under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)-2-(ethylthio)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary alcohols.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid, and dichloromethane.
Reduction: NaBH4, LiAlH4, ethanol, and tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, and halides in solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-2-(ethylthio)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. Studies focus on its interaction with biological targets and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents. Its unique structure allows for the creation of novel compounds with desirable properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-2-(ethylthio)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation. The exact mechanism depends on the specific application and context of its use.
Comparison with Similar Compounds
1-(2,5-Dimethylphenyl)-2-(ethylthio)propan-1-one can be compared with other similar compounds, such as:
1-(2,5-Dimethylphenyl)-2-(methylthio)propan-1-one: Similar structure but with a methylthio group instead of an ethylthio group. This difference can affect its reactivity and applications.
1-(2,5-Dimethylphenyl)-2-(phenylthio)propan-1-one: Contains a phenylthio group, which may lead to different chemical and biological properties.
1-(2,5-Dimethylphenyl)-2-(ethylamino)propan-1-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H18OS |
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Molecular Weight |
222.35 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-2-ethylsulfanylpropan-1-one |
InChI |
InChI=1S/C13H18OS/c1-5-15-11(4)13(14)12-8-9(2)6-7-10(12)3/h6-8,11H,5H2,1-4H3 |
InChI Key |
BFEKPKILOPARCM-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C)C(=O)C1=C(C=CC(=C1)C)C |
Origin of Product |
United States |
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